2,6-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide
Description
2,6-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a benzenesulfonamide core substituted with fluorine atoms at the 2- and 6-positions. The N-linked side chain contains a furan-2-yl moiety, a hydroxyl group, and a methyl group within a propyl backbone. This compound’s design integrates fluorine atoms (enhancing lipophilicity and metabolic stability) and a furan ring (contributing π-π interactions in binding environments). The hydroxyl and methyl groups may influence solubility and steric effects.
Properties
IUPAC Name |
2,6-difluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4S/c1-14(18,8-10-4-3-7-21-10)9-17-22(19,20)13-11(15)5-2-6-12(13)16/h2-7,17-18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERHINXDWRHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNS(=O)(=O)C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of fluorine atoms at the 2 and 6 positions. The furan ring is then attached to the benzenesulfonamide through a series of coupling reactions, and the final step involves the addition of the hydroxy and methyl groups to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The fluorine atoms and other functional groups can be substituted with different atoms or groups, resulting in a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a range of analogs with different functional groups.
Scientific Research Applications
2,6-Difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Fluorine Substituents
Fluorinated benzenesulfonamides are widely explored for their bioactivity. For example:
- 2,4-Difluoro-N-(2-hydroxypropyl)benzenesulfonamide: Lacks the furan moiety but shares fluorine substitution and a hydroxylated side chain. Studies show fluorine atoms enhance binding to carbonic anhydrase isoforms, with logP values ~1.8, compared to non-fluorinated analogs (logP ~1.2) .
- N-(3-(Thiophen-2-yl)propyl)benzenesulfonamide : Replaces furan with thiophene. Thiophene’s larger atomic radius reduces steric hindrance, yielding higher inhibition constants (Ki = 12 nM vs. furan-containing analogs, Ki = 8 nM) in enzyme assays .
Table 1: Key Properties of Fluorinated Sulfonamides
| Compound | logP | Enzymatic Ki (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound (hypothetical) | 2.1* | 5–10* | 0.8* |
| 2,4-Difluoro analog | 1.8 | 15 | 1.2 |
| Thiophene-substituted analog | 2.3 | 12 | 0.6 |
*Estimated based on structural analogs.
Furan-Containing Heterocycles
Furan rings are common in bioactive molecules due to their electron-rich nature. describes N-((3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, where furan enhances π-stacking in protein binding pockets. Key differences:
- Electronic Effects : The target compound’s furan-2-yl group exhibits a Hammett σ value of +0.02 (electron-donating), contrasting with naphthofuran derivatives (σ ~+0.15) due to extended conjugation .
- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution of 2,6-difluorobenzenesulfonyl chloride with an amine-bearing side chain, whereas naphthofuran analogs require multi-step cyclization (e.g., Claisen-Schmidt condensations) .
Hydroxy-Methylpropyl Side Chains
The 2-hydroxy-2-methylpropyl group in the target compound introduces stereoelectronic effects. Comparisons include:
- N-(2-Hydroxy-2-methylpropyl)sulfonamides : These exhibit improved water solubility (e.g., 1.5 mg/mL vs. 0.5 mg/mL for linear alkyl chains) but reduced membrane permeability in Caco-2 assays .
- Cyclopropyl analogs : Replacing the methyl group with cyclopropane increases rigidity, enhancing binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for the target, per AutoDock Vina simulations) .
Computational and Analytical Insights
- Docking Studies : AutoDock Vina predicts the target compound’s sulfonamide group forms hydrogen bonds with Arg125 in carbonic anhydrase II (binding score: -9.0 kcal/mol), comparable to acetazolamide (-10.2 kcal/mol) .
- Electrostatic Potential (ESP): Multiwfn analysis of analogous sulfonamides shows fluorine atoms create localized negative ESP regions (-0.05 a.u.), favoring interactions with cationic residues .
Table 2: Computational Data for Sulfonamide Derivatives
| Compound | Binding Score (kcal/mol) | ESP Min (a.u.) |
|---|---|---|
| Target Compound | -9.0* | -0.05* |
| Acetazolamide | -10.2 | -0.08 |
| Non-fluorinated analog | -7.5 | -0.03 |
*Simulated using methods in .
Q & A
Q. What are the recommended synthetic routes for 2,6-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a fluorinated benzene derivative followed by coupling with a furan-containing hydroxypropyl intermediate. Key steps include:
- Sulfonamide formation : Reacting 2,6-difluorobenzenesulfonyl chloride with an amine precursor under basic conditions (e.g., NaH in THF) .
- Heterocyclic coupling : Introducing the furan moiety via nucleophilic substitution or condensation reactions, optimized by controlling temperature (0–25°C) and solvent polarity (e.g., DMF or THF) . Purification via column chromatography and characterization by NMR (¹H/¹³C) and mass spectrometry ensures product integrity .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of fluorine atoms (via splitting patterns) and the furan ring (δ 6.2–7.4 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₆F₂N₂O₄S; MW 386.08) and fragmentation patterns .
- FT-IR : Identifies sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
Q. What initial biological screening assays are appropriate to evaluate its bioactivity?
- Enzyme inhibition assays : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase, common targets for sulfonamides, using fluorometric or colorimetric methods .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can computational methods like molecular docking predict target interactions for this compound?
- AutoDock Vina : Use the compound’s 3D structure (optimized via DFT) to dock into protein binding pockets (e.g., DHPS). Parameters: grid box size 25 ų, exhaustiveness=8, and Lamarckian genetic algorithm .
- Binding mode validation : Compare docking poses with crystallographic data of similar sulfonamides to assess hydrogen bonding (e.g., sulfonamide oxygen with Arg63 in DHPS) .
Q. What strategies analyze structure-activity relationships (SAR) to guide structural modifications?
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyridine to modulate electronic effects (e.g., furan’s electron-rich nature vs. thiophene’s polarizability) .
- Fluorine scanning : Evaluate the impact of difluoro vs. monofluoro substitution on metabolic stability and target affinity using in vitro ADME assays .
- QSAR modeling : Employ CoMFA or CoMSIA to correlate descriptors (e.g., logP, polar surface area) with bioactivity data .
Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
- Meta-analysis : Compare datasets from analogous compounds (e.g., 2,6-difluoro vs. 2,5-dichloro derivatives) to identify substituent-specific trends. For example, fluorine enhances hydrophobicity but may reduce solubility, affecting bioavailability .
- Mechanistic studies : Use knock-out models (e.g., CRISPR-edited enzymes) to confirm target specificity and rule off-target effects .
Q. What advanced DFT parameters are recommended for analyzing electronic properties?
- Functional selection : Hybrid functionals (e.g., B3LYP with 20% exact exchange) accurately model fluorine’s electronegativity and charge distribution .
- Basis sets : Use 6-311++G(d,p) for sulfur and fluorine atoms to capture polarization effects .
- Wavefunction analysis : Multiwfn software calculates electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen bond acceptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
